molecular formula C17H18N2O2S B2869201 1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide CAS No. 329078-92-4

1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide

Cat. No.: B2869201
CAS No.: 329078-92-4
M. Wt: 314.4
InChI Key: PCBFLQMUZMTCHL-UHFFFAOYSA-N
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Description

1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide is an organic compound with a complex structure, featuring a benzylamino group, a methoxy-methylphenyl group, and a sulfanylideneacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the benzylamino group and the methoxy-methylphenyl group separately, followed by their coupling under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the sulfanylideneacetamide moiety may participate in redox reactions or form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-N-(2-methoxyphenyl)-2-sulfanylideneacetamide
  • 2-(benzylamino)-N-(2-methylphenyl)-2-sulfanylideneacetamide
  • 2-(benzylamino)-N-(2-methoxy-5-chlorophenyl)-2-sulfanylideneacetamide

Uniqueness

1-(benzylcarbamothioyl)-N-(2-methoxy-5-methylphenyl)formamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-(benzylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12-8-9-15(21-2)14(10-12)19-16(20)17(22)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFLQMUZMTCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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